N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
CAS No.: 1251684-55-5
Cat. No.: VC4942744
Molecular Formula: C19H19FN4O
Molecular Weight: 338.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251684-55-5 |
|---|---|
| Molecular Formula | C19H19FN4O |
| Molecular Weight | 338.386 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H19FN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25) |
| Standard InChI Key | KSWYKYYKRCZXKZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C |
Introduction
N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a chemical compound with the CAS number 1251684-55-5. It is characterized by its molecular formula C19H19FN4O and a molecular weight of 338.4 g/mol . This compound combines a nicotinamide backbone with a 3,4,5-trimethyl-1H-pyrazol-1-yl group and a 4-fluorobenzyl moiety, suggesting potential applications in pharmaceutical or chemical research due to its structural complexity.
Synthesis and Preparation
While specific synthesis methods for N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide are not detailed in the available literature, compounds with similar structures often involve condensation reactions or nucleophilic substitutions. For instance, pyrazole derivatives can be prepared through condensation reactions involving pyrazole rings and other functional groups .
Comparison with Related Compounds
Other compounds in the same family, such as N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS: 1286725-01-6) and N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS: 1286713-33-4), share similar molecular weights and formulas but differ in their halogen substituents . These variations can significantly affect their chemical and biological properties.
Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | 1251684-55-5 | C19H19FN4O | 338.4 |
| N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | 1286725-01-6 | C19H18ClFN4O | 372.8 |
| N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | 1286713-33-4 | C19H19ClN4O | 354.8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume